molecular formula C19H16F3N3O2 B2528482 N-(2,6-difluorobenzyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1170198-38-5

N-(2,6-difluorobenzyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No. B2528482
CAS RN: 1170198-38-5
M. Wt: 375.351
InChI Key: NDWYIRCGIOMSNU-UHFFFAOYSA-N
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Description

“N-(2,6-difluorobenzyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a common motif in various pharmaceuticals due to its bioactivity . The compound also contains a carboxamide group (-CONH2), which is often found in proteins and can participate in hydrogen bonding. The presence of fluorine atoms can also significantly alter the properties of organic compounds, often enhancing their stability and bioactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazole ring, followed by various functional group interconversions and coupling reactions . Without specific literature information, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of various functional groups and the pyrazole ring. The electron-withdrawing fluorine atoms could potentially influence the electronic structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Environmental Chemistry

Degradation Studies: Scientists are investigating the environmental fate of this compound. Its susceptibility to degradation, transformation, and potential impact on ecosystems are essential considerations.

For more information, you can refer to the original research articles:

  • Dai, S., Yang, K., Luo, Y., Xu, Z., Li, Z., Li, B., & Sun, X. (2022). Metal-free and Selectfluor-mediated diverse transformations of 2-alkylthiobenzamides to access 2,3-dihydrobenzothiazin-4-ones, benzoisothiazol-3-ones, and 2-alkylthiobenzonitriles. Organic Chemistry Frontiers, 9(15), 4067–4073
  • Benchchem. (n.d.). Buy N-(2,6-difluorobenzyl)-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide (CAS No. 1020979-99-0)
  • Molecules. (2019). Flow Hydrodediazoniation of Aromatic Heterocycles. Molecules, 24(10), 1996

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Pyrazole derivatives have been found to exhibit a wide range of bioactivities and could potentially interact with various biological targets .

Future Directions

Future research could potentially explore the synthesis, properties, and potential uses of this compound. Given the bioactivity of many pyrazole derivatives, it could be of interest for drug discovery .

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2/c1-2-27-17-11-25(13-8-6-12(20)7-9-13)24-18(17)19(26)23-10-14-15(21)4-3-5-16(14)22/h3-9,11H,2,10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWYIRCGIOMSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NCC2=C(C=CC=C2F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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